molecular formula C4H8ClNO3 B2993864 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride CAS No. 2329209-83-6

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride

Cat. No. B2993864
CAS RN: 2329209-83-6
M. Wt: 153.56
InChI Key: SVSNJWOUYKEXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Aminomethylphenylboronic acid hydrochloride” is a chemical compound with the CAS Number: 75705-21-4 . It has a molecular weight of 187.43 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the preparation method of 4-aminomethylbenzoic acid involves preparing 4-carboxylbenzaldehyde or an alkyl ester thereof (methyl 4-formyl benzoate); reacting the 4-carboxylbenzaldehyde or an alkyl ester thereof (methyl 4-formyl benzoate) with hydroxyamine to oximate the same; and contact reducing 4-carboxylbenzaldehyde oxime or an alkyl ester oxime thereof obtained by the oximation, through hydrogen in a sodium hydroxide aqueous solution .


Molecular Structure Analysis

The molecular formula of “4-Aminomethylphenylboronic acid hydrochloride” is C7H11BClNO2 . The InChI key is HUZNRXFJHYNUMV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Amines, such as the ones we are discussing, can undergo various reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also be converted into alkenes by an elimination reaction .


Physical And Chemical Properties Analysis

“4-Aminomethylphenylboronic acid hydrochloride” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Quantitative NMR Analysis of Lignins

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a reagent closely related to the chemical structure of interest, has been used in the quantitative NMR analysis of hydroxyl groups in lignins. This application is crucial for understanding the complex phenolic content in lignins, which has implications for biofuel production and material science. The methodology provides accurate determination of condensed and uncondensed phenolic moieties, offering insights into the structural composition of lignins (Granata & Argyropoulos, 1995).

Anticholinergic Activity

Research on the synthesis and configurational assignments of 4-dimethyl aminomethyl-2[1-aryl (or cyclohexyl)-1-hydroxy-1-phenyl]methyl-1,3-dioxolans reveals their anticholinergic potency. These compounds, derived from modifications of the 4-(aminomethyl)-1,3-dioxolan-2-one structure, demonstrate the importance of specific configurations for anticholinergic activity, providing a pathway for the development of new therapeutic agents (Brimblecombe et al., 1971).

Herbicide and Perfume Aldehyde Synthesis

4-Methacryloyloxymethyl-1,3-dioxolanes substituted with perfume and herbicide aldehyde residues have been synthesized, showcasing the versatility of dioxolane derivatives in creating compounds with varied industrial applications. This research highlights the role of the 2-substituent in the dioxolane ring on hydrolysis rates, impacting the stability and release of active ingredients in herbicide formulations and perfume products (Kamogawa et al., 1981).

Mechanism of Action

While the specific mechanism of action for “4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride” is not available, a related compound, 4-aminomethylbenzoic acid, is known to act as an antifibrinolytic .

Safety and Hazards

This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride” are not available, related compounds have been used in the development of efficient and stable perovskite solar cells .

properties

IUPAC Name

4-(aminomethyl)-1,3-dioxolan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSNJWOUYKEXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride

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